(5-Butyl-1H-indol-3-yl)acetic acid
Description
Structure
3D Structure
Properties
CAS No. |
136281-79-3 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-(5-butyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C14H17NO2/c1-2-3-4-10-5-6-13-12(7-10)11(9-15-13)8-14(16)17/h5-7,9,15H,2-4,8H2,1H3,(H,16,17) |
InChI Key |
OAWZHJGPYRUETD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NC=C2CC(=O)O |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for 5 Butyl 1h Indol 3 Yl Acetic Acid and Its Analogs
Precursor Synthesis and Starting Material Derivatization for Indole (B1671886) Scaffolds
The construction of the indole nucleus is the foundational step in synthesizing (5-Butyl-1H-indol-3-yl)acetic acid. Several classical methods can be adapted for this purpose, starting from appropriately substituted benzene (B151609) derivatives.
Fischer Indole Synthesis : This is one of the oldest and most reliable methods for indole synthesis. tcichemicals.com The process involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. wikipedia.orgjk-sci.com To generate a 5-butyl indole scaffold, the synthesis would commence with (4-butylphenyl)hydrazine. This precursor reacts with a suitable carbonyl compound, such as pyruvic acid or an equivalent, under acidic conditions. The reaction proceeds through a phenylhydrazone intermediate, which undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to form the indole ring. byjus.com
Bartoli Indole Synthesis : This method is particularly useful for synthesizing 7-substituted indoles but can be adapted for other isomers. It involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgjk-sci.com For a 5-butylindole, one might start with 1-butyl-2-nitrobenzene, though regioselectivity can be a challenge. The reaction requires three equivalents of the Grignard reagent and proceeds via a researchgate.netresearchgate.net-sigmatropic rearrangement. jk-sci.com
Bischler-Möhlau Indole Synthesis : This reaction forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline. wikipedia.orgchemeurope.com To create the 5-butylindole scaffold, 4-butylaniline would be reacted with an appropriate α-haloketone. The reaction involves the initial formation of a 2-arylaminoketone intermediate, which then cyclizes. drugfuture.com Though historically significant, this method often requires harsh conditions. wikipedia.org
The choice of starting material is critical and dictates the substitution pattern of the final indole product. For this compound, the key precursor is a 4-butylaniline or a 4-butylphenylhydrazine derivative.
Table 1: Comparison of Classical Indole Synthesis Methods
| Synthesis Method | Starting Materials | Key Features | Primary Product Type |
|---|---|---|---|
| Fischer Synthesis | Phenylhydrazine, Aldehyde/Ketone | Acid-catalyzed, forms phenylhydrazone intermediate, researchgate.netresearchgate.net-sigmatropic rearrangement. byjus.com | Substituted indoles. |
| Bartoli Synthesis | Ortho-substituted nitroarene, Vinyl Grignard reagent | Requires excess Grignard reagent, proceeds via nitroso intermediate. wikipedia.org | Primarily 7-substituted indoles. jk-sci.com |
| Bischler-Möhlau Synthesis | α-haloketone, Aniline | Requires excess aniline, harsh reaction conditions. wikipedia.org | 2-substituted indoles. drugfuture.com |
Regioselective Functionalization at the 5-Position of the Indole Nucleus
If the starting indole is unsubstituted at the 5-position, a butyl group must be introduced regioselectively. This is a significant challenge due to the inherent reactivity of the indole ring, particularly at the C3 and C2 positions. Modern synthetic methods, however, offer precise control.
Friedel-Crafts Acylation/Alkylation : A traditional approach involves the Friedel-Crafts acylation of the indole nucleus, followed by reduction. To achieve 5-position selectivity, the more reactive N1 and C3 positions must be protected. For instance, N-protected indole can be acylated with butyryl chloride in the presence of a Lewis acid. The resulting 5-butyrylindole is then reduced (e.g., using Wolff-Kishner or Clemmensen reduction) to yield 5-butylindole.
Palladium-Catalyzed Cross-Coupling Reactions : More modern and versatile methods rely on palladium-catalyzed C-H functionalization or cross-coupling. A common strategy is to first introduce a halogen at the 5-position. For example, regioselective C5-H direct iodination of an N-protected indole provides a handle for subsequent coupling. rsc.org The resulting 5-iodoindole can then undergo a Suzuki or Kumada coupling reaction with a butyl-containing organometallic reagent (e.g., butylboronic acid or a butyl Grignard reagent) to install the butyl group.
Directed Metalation : Using a directing group at the N1 or C3 position can facilitate regioselective metalation at the C4 or C5 position. nih.gov For instance, a pivaloyl group at C3 has been shown to direct C5 functionalization. acs.org Subsequent reaction with an electrophile like butyl bromide can introduce the desired alkyl chain.
Methodologies for Constructing the Acetic Acid Side Chain
Once the 5-butylindole scaffold is in hand, the final key step is the introduction of the acetic acid moiety at the C3 position. The C3 position is the most nucleophilic carbon in the indole ring, making it the preferred site for electrophilic substitution.
A common method involves the Mannich reaction. The 5-butylindole is reacted with formaldehyde and dimethylamine to form the gramine derivative, 3-(dimethylaminomethyl)-5-butylindole. This intermediate is a versatile precursor; treatment with sodium or potassium cyanide yields 5-butylindole-3-acetonitrile, which can then be hydrolyzed under acidic or basic conditions to afford this compound. orgsyn.org
To improve efficiency and reduce waste, one-pot synthetic strategies have been developed. These routes combine multiple reaction steps into a single procedure without isolating intermediates. A notable example is the palladium-mediated cascade reaction. For instance, a Tsuji–Trost reaction followed by a Heck coupling of N-protected o-bromoanilines with 4-acetoxy-2-butenonic acid derivatives can directly yield substituted indole-3-acetic acid esters in a single pot. researchgate.netacs.org This approach could be adapted by starting with an appropriately butylated N-Ts-o-bromoaniline to synthesize the target compound's ester precursor.
Multi-step syntheses offer greater control and are often necessary for complex analogs. A typical multi-step route to an α-substituted analog of this compound might proceed as follows: nih.govresearchgate.net
Protection : The indole nitrogen is protected (e.g., with a tosyl or BOC group) to prevent side reactions.
Esterification : The parent indole-3-acetic acid is converted to its methyl or ethyl ester to protect the carboxylic acid. nih.gov
α-Alkylation : The ester is treated with a strong base like lithium diisopropylamide (LDA) to generate an enolate, which then reacts with an alkyl halide.
Deprotection : The protecting groups on the nitrogen and the ester are removed to yield the final α-substituted indole-3-acetic acid. nih.gov
Another approach involves the reaction of indole with ethyl diazoacetate, followed by hydrolysis, to form the acetic acid side chain. orgsyn.org The reaction of 5-butylindole with glycolic acid in the presence of a base at high temperatures (250 °C) also directly yields the desired product. wikipedia.org
Stereochemical Considerations in the Synthesis of this compound Analogs
While this compound itself is achiral, its analogs can possess stereocenters, most commonly at the α-position of the acetic acid side chain (i.e., the carbon adjacent to the carboxyl group). The synthesis of such chiral analogs requires stereocontrolled methods.
If a racemic mixture is produced via a non-stereoselective alkylation, chiral chromatography or resolution with a chiral amine can be used to separate the enantiomers. For asymmetric synthesis, a chiral auxiliary can be attached to the indole or the acetic acid moiety to direct the stereochemical outcome of a key bond-forming reaction. Alternatively, enantioselective catalysis, for example, using a chiral phase-transfer catalyst for the α-alkylation of the corresponding ester, can provide direct access to enantiomerically enriched products. The synthesis of specific enantiomers is crucial as the biological activity of chiral molecules often resides in only one of the enantiomers.
Analytical Characterization Methods for Synthetic Confirmation of this compound and its Derivatives
Confirming the structure and purity of the synthesized this compound and its derivatives is essential. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are the most powerful tools for structural elucidation.
¹H NMR : Provides information on the number and environment of protons. Key signals would include those for the indole N-H proton (typically a broad singlet around 10-11 ppm), aromatic protons on the benzene ring, the C2 proton of the indole (a singlet around 7.2 ppm), the methylene protons of the acetic acid side chain (a singlet around 3.8 ppm), and the aliphatic protons of the butyl group. nih.gov
¹³C NMR : Shows the number of unique carbon atoms. Expected signals would include those for the carboxyl carbon (~170-180 ppm), carbons of the indole ring (100-140 ppm), and the aliphatic carbons of the butyl chain. nih.gov
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. Characteristic absorptions would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch for the carbonyl group (~1700 cm⁻¹), and an N-H stretch for the indole amine (~3400 cm⁻¹). nih.gov
Mass Spectrometry (MS) : This technique determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Elemental Analysis : Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the calculated theoretical values to verify the empirical formula. nih.gov
Table 2: Expected Analytical Data for this compound
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals for N-H, aromatic protons, C2-H, CH₂ (acetic acid), and butyl group protons. |
| ¹³C NMR | Signals for C=O, indole ring carbons, and butyl group carbons. |
| IR Spectroscopy | Broad O-H stretch, C=O stretch, N-H stretch. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₁₄H₁₇NO₂ (231.29 g/mol ). |
| Elemental Analysis | %C, %H, %N values consistent with the formula C₁₄H₁₇NO₂. |
Structure Activity Relationship Sar Studies of 5 Butyl 1h Indol 3 Yl Acetic Acid and Its Derivatives
Influence of 5-Position Alkyl Substitution on Auxin Activity Profiles
While specific comparative studies detailing the auxin activity of (5-Butyl-1H-indol-3-yl)acetic acid are not extensively documented in publicly available research, the principles of structure-activity relationships for 5-alkyl substituted IAAs can be inferred from related compounds. Generally, small alkyl substitutions at the 5-position of the indole (B1671886) ring are tolerated and can sometimes lead to enhanced auxin activity compared to the parent IAA.
The lipophilicity (fat-solubility) of the molecule is a key factor. Increasing the length of the alkyl chain from methyl to ethyl, and subsequently to butyl, increases the molecule's lipophilicity. This can affect its ability to cross cell membranes and interact with the hydrophobic pockets of auxin receptors. However, there is an optimal level of lipophilicity for activity; excessively long alkyl chains can lead to a decrease in activity due to steric hindrance or unfavorable interactions within the receptor binding site.
| Compound | 5-Position Substituent | Expected Change in Lipophilicity (vs. IAA) | Predicted Auxin Activity Trend |
|---|---|---|---|
| Indole-3-acetic acid (IAA) | -H | Baseline | Standard |
| 5-Methyl-IAA | -CH₃ | Increased | Potentially similar to or slightly higher than IAA |
| 5-Ethyl-IAA | -CH₂CH₃ | Moderately Increased | Potentially similar to IAA, activity may begin to plateau |
| This compound | -CH₂(CH₂)₂CH₃ | Significantly Increased | Activity may be maintained or could decrease if the butyl group is too bulky for the receptor pocket |
This table is based on general QSAR principles for auxins and represents a predictive trend in the absence of direct comparative experimental data for the 5-butyl derivative.
While the butyl group itself is flexible, its presence can create steric interactions that may alter the preferred orientation of the indole ring within the receptor. This highlights the importance of a molecule's ability to adopt the correct conformation for a productive biological response.
Molecular Interactions and Receptor Binding Affinities
The biological activity of auxins is mediated through their binding to specific receptor proteins. The primary auxin receptors are members of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins. nih.govnih.gov These proteins are components of an SCF (SKP1-CULLIN1-F-box) E3 ubiquitin ligase complex. nih.gov
Computational methods such as molecular docking and molecular dynamics simulations are powerful tools for predicting and analyzing how a ligand like this compound might interact with its receptor. These simulations can model the binding of the molecule into the active site of TIR1/AFB proteins and predict the binding affinity.
Docking studies would likely show the indole ring of this compound situated in a hydrophobic pocket of the receptor, with the butyl group extending into a specific region of this pocket. The carboxyl group of the acetic acid side chain is critical for anchoring the molecule within the binding site through interactions with key amino acid residues. nih.gov Molecular dynamics simulations could further reveal the stability of the ligand-receptor complex over time and how the flexibility of the butyl chain might influence the binding.
The binding of an auxin to the TIR1/AFB receptor acts as a "molecular glue," stabilizing the interaction between the receptor and an Aux/IAA transcriptional repressor protein. nih.gov This leads to the ubiquitination and subsequent degradation of the Aux/IAA protein, allowing for the expression of auxin-responsive genes. nih.gov
Structure-Activity Relationships Governing Non-Auxin Related Biological Activities of this compound Derivatives
Beyond their role as plant growth regulators, indole-3-acetic acid and its derivatives have been investigated for other biological activities, including anti-inflammatory and antiproliferative effects. nih.govmdpi.comnih.gov
The structural modifications that govern these non-auxin activities can be distinct from those required for auxin responses. For instance, the anti-inflammatory activity of some indole derivatives is thought to be related to their ability to modulate inflammatory pathways, which may involve different protein targets than the auxin receptors. mdpi.comnih.gov Similarly, the antiproliferative activity of certain indole compounds against cancer cell lines has been documented, with the mechanism often involving the induction of cell cycle arrest and apoptosis. nih.govnih.gov
For derivatives of this compound, the presence of the butyl group could enhance these non-auxin activities by increasing the molecule's ability to interact with hydrophobic targets or by improving its cellular uptake. The specific structure-activity relationships for these effects would depend on the particular biological target and mechanism of action. Further research is needed to explore the potential of this compound and its derivatives in these therapeutic areas.
| Biological Activity | General SAR Observations for Indole Derivatives | Potential Role of 5-Butyl Substitution |
|---|---|---|
| Anti-inflammatory | Substitutions on the indole nucleus can significantly enhance activity. nih.gov | Increased lipophilicity from the butyl group may improve interaction with inflammatory targets. |
| Antiproliferative | Various indole derivatives show activity against different cancer cell lines. nih.govnih.gov | The butyl group could influence binding to targets involved in cell proliferation or apoptosis. |
Biological Mechanisms and Pathways Involving Indole Auxins and 5 Butyl 1h Indol 3 Yl Acetic Acid Derivatives
Molecular Mechanisms of Auxin Perception and Signal Transduction
The perception of auxin and the subsequent signal transduction cascade are central to its function. This process involves a sophisticated system of protein interactions and targeted degradation that ultimately leads to changes in gene expression.
Role of SCF TIR1/AFB Ubiquitin Ligase Complex in Auxin Signaling
At the heart of auxin signaling is the SCF TIR1/AFB complex, an E3 ubiquitin ligase. nih.gov This complex is composed of several proteins: Skp1, CULLIN1 (CUL1), and an F-box protein. researchgate.net The F-box protein component, either TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or one of its five paralogs known as AUXIN SIGNALING F-BOX (AFB) proteins, is responsible for substrate recognition. nih.govbiorxiv.org
Auxin acts as a "molecular glue," facilitating the interaction between the TIR1/AFB protein and a family of transcriptional repressors known as Aux/IAA proteins. biorxiv.org When auxin binds to the TIR1/AFB protein, it creates a binding pocket that is recognized by a specific domain (Domain II) of an Aux/IAA protein. nih.govnih.gov This binding event targets the Aux/IAA protein for ubiquitination by the SCF complex. The polyubiquitinated Aux/IAA protein is then recognized and degraded by the 26S proteasome. nih.gov
The stability and function of the SCFTIR1/AFB complex itself are regulated. For instance, the association of TIR1 with the CUL1 subunit is crucial for its activity. Mutations that disrupt this connection can lead to the stabilization of the TIR1 protein and result in auxin resistance. researchgate.net Furthermore, different members of the TIR1/AFB family exhibit distinct roles; for example, AFB1 is predominantly involved in rapid, non-transcriptional auxin responses, while TIR1 and other AFBs are more central to long-term, transcriptional responses. biorxiv.org
Regulation of Aux/IAA Transcriptional Repressors and Auxin-Responsive Genes
Aux/IAA proteins are key negative regulators of auxin-responsive genes. nih.gov In the absence or at low concentrations of auxin, Aux/IAA proteins bind to and inhibit the activity of another family of proteins called Auxin Response Factors (ARFs). nih.gov ARFs are transcription factors that bind to specific DNA sequences, known as auxin response elements (AuxREs), in the promoters of auxin-responsive genes. nih.gov
There are different classes of ARFs. Some act as transcriptional activators, while others function as repressors. frontiersin.org The interaction between Aux/IAA repressors and ARF activators prevents the transcription of auxin-inducible genes. nih.gov
When auxin levels rise, the degradation of Aux/IAA proteins via the SCFTIR1/AFB pathway relieves the repression of ARFs. nih.gov The freed ARF activators can then bind to the AuxREs and initiate the transcription of a wide array of genes involved in various aspects of plant growth and development, such as cell division, elongation, and differentiation. frontiersin.org The large families of both Aux/IAA and ARF proteins in plants like Arabidopsis (which has 29 Aux/IAA proteins and 23 ARFs) allow for a high degree of specificity and complexity in the auxin response. nih.govnih.gov
Biosynthesis and Catabolism of Indole-3-acetic Acid in Biological Systems
The concentration of IAA within a cell is tightly controlled through a balance of its synthesis (biosynthesis) and breakdown (catabolism). These processes involve multiple pathways and enzymes, ensuring that auxin levels are appropriate for different developmental stages and environmental conditions.
Tryptophan-Dependent Biosynthetic Pathways
The primary precursor for IAA biosynthesis in most organisms is the amino acid tryptophan. youtube.com Several distinct pathways have been identified that convert tryptophan into IAA, often involving key intermediates. These pathways are prevalent in both plants and various microorganisms. mdpi.comnih.gov
Indole-3-pyruvic acid (IPA) Pathway: This is considered a major pathway in plants. Tryptophan is first converted to indole-3-pyruvic acid (IPyA) by tryptophan aminotransferases (TAA family). pnas.org Subsequently, the YUCCA family of flavin monooxygenases catalyzes the conversion of IPyA to IAA. pnas.org In some bacteria, IPyA is decarboxylated to indole-3-acetaldehyde (IAAld), which is then oxidized to IAA. nih.gov
Indole-3-acetamide (B105759) (IAM) Pathway: This pathway is well-characterized in bacteria. Tryptophan is converted to indole-3-acetamide (IAM) by the enzyme tryptophan-2-monooxygenase (iaaM). mdpi.comnih.gov IAM is then hydrolyzed to IAA by an IAM hydrolase (iaaH). mdpi.comnih.gov Evidence also suggests this pathway is functional in plants. nih.gov
Tryptamine (B22526) (TAM) Pathway: In this pathway, tryptophan is decarboxylated to tryptamine (TAM) by tryptophan decarboxylase. nih.gov TAM is then oxidized to indole-3-acetaldehyde (IAAld) by an amine oxidase, and IAAld is subsequently converted to IAA. nih.gov
Indole-3-acetonitrile (B3204565) (IAN) Pathway: This pathway is more extensively studied in plants. Tryptophan is converted to indole-3-acetaldoxime (IAOx). pnas.org IAOx can then be converted to indole-3-acetonitrile (IAN), which is finally hydrolyzed to IAA by nitrilases. nih.gov
Interactive Table: Tryptophan-Dependent IAA Biosynthesis Pathways
| Pathway | Key Intermediate(s) | Key Enzyme(s) | Organisms |
|---|---|---|---|
| Indole-3-pyruvic acid (IPA) | Indole-3-pyruvic acid (IPyA), Indole-3-acetaldehyde (IAAld) | Tryptophan aminotransferases (TAA), YUCCA monooxygenases, IPDC | Plants, Bacteria nih.govpnas.org |
| Indole-3-acetamide (IAM) | Indole-3-acetamide (IAM) | Tryptophan-2-monooxygenase (iaaM), IAM hydrolase (iaaH) | Bacteria, Plants mdpi.comnih.govnih.gov |
| Tryptamine (TAM) | Tryptamine (TAM), Indole-3-acetaldehyde (IAAld) | Tryptophan decarboxylase, Amine oxidase | Plants, Bacteria nih.gov |
| Indole-3-acetonitrile (IAN) | Indole-3-acetaldoxime (IAOx), Indole-3-acetonitrile (IAN) | Cytochrome P450s, Nitrilase | Plants nih.govpnas.org |
Enzymatic Degradation and Biotransformation of Indole-3-acetic Acid Derivatives
The breakdown of IAA is crucial for maintaining auxin homeostasis. In bacteria, a well-studied degradation pathway involves the iac gene cluster. asm.orgmdpi.com The initial step is catalyzed by a flavin-dependent oxygenase, IacA, which converts IAA into 2-hydroxyindole-3-acetic acid. mdpi.com This intermediate is then further metabolized. For instance, the enzyme IacE converts 2-oxoindole-3-acetic acid into 3-hydroxy-2-oxindole-3-acetic acid. mdpi.comnih.gov Ultimately, this pathway can lead to the formation of catechol, which is then further broken down. asm.org
Enzymes involved in IAA degradation can also act on other indole (B1671886) derivatives. Studies have shown that IacA and IacE from Caballeronia glathei can convert a range of indole derivatives, including indole-3-propionic acid and indole-3-butyric acid, into their corresponding hydroxylated forms. nih.govresearchgate.net This demonstrates the versatility of these enzymes in the biotransformation of various indole compounds.
Modulation of Cellular and Physiological Processes by (5-Butyl-1H-indol-3-yl)acetic Acid Analogs
Indole-3-acetic acid (IAA) is the most prevalent and potent naturally occurring auxin, a class of plant hormones that plays a central role in orchestrating plant growth and development. wikipedia.org Analogs of IAA, including synthetic derivatives, are known to modulate a wide array of cellular and physiological processes. While specific research on this compound is limited, its structural analogy to IAA and other active derivatives suggests it may participate in similar biological modulations. The core activities of indole auxins revolve around influencing cell division, elongation, and differentiation. libretexts.orgplos.org
At the cellular level, auxins like IAA stimulate cell elongation by promoting the loosening of cell walls, a process facilitated by proteins called expansins. wikipedia.org This allows for water uptake and an increase in turgor pressure, leading to cell expansion. wikipedia.org Furthermore, in the presence of other hormones like cytokinins, auxins stimulate cell division. wikipedia.org These fundamental cellular actions translate into large-scale physiological processes, including root initiation and development, the formation of vascular tissues (xylem and phloem), and the development of leaves and fruits. libretexts.org
In microorganisms, IAA and its derivatives also exert significant physiological effects. In the bacterium Bradyrhizobium japonicum, a nitrogen-fixing symbiont of soybeans, treatment with IAA was found to induce a generalized stress response. plos.org A genome-wide transcriptional analysis revealed that IAA exposure altered the expression of approximately 15% of the bacterium's genome, upregulating genes involved in tolerance to heat, cold, oxidative, and desiccation stresses. plos.org This suggests that IAA can enhance bacterial survival under adverse environmental conditions. The study also found that IAA stimulated the production of exopolysaccharides (EPS) and the formation of biofilms, which are crucial for bacterial colonization and persistence. plos.org
The specific effects of an IAA analog are heavily influenced by the nature and position of substituents on the indole ring. Modifications can alter the compound's affinity for auxin-binding proteins, its transport characteristics, and its metabolic stability. While direct evidence for this compound is not available in the reviewed literature, the butyl group at the 5-position would increase its lipophilicity compared to IAA, which could influence its transport across cell membranes and its interaction with cellular targets.
Table 1: Cellular and Physiological Processes Modulated by Indole-3-acetic Acid (IAA) and its Derivatives
| Process | Organism/System | Observed Effect of IAA/Derivatives | Underlying Cellular Mechanism | Citation |
|---|---|---|---|---|
| Cell Elongation | Plants | Promotes growth in stems and coleoptiles. | Stimulates wall-loosening factors (expansins), leading to increased cell wall extensibility. | wikipedia.org |
| Cell Division | Plants | Induces cell division in the presence of cytokinins. | Regulates the expression of genes controlling the cell cycle. | wikipedia.org |
| Root Development | Plants | Promotes the initiation of lateral and adventitious roots. | Accumulates in specific root cells to trigger differentiation. | libretexts.org |
| Vascular Differentiation | Plants | Induces the formation and organization of xylem and phloem. | Controls the differentiation of procambial cells into vascular tissues. | wikipedia.orglibretexts.org |
| General Stress Response | Bacteria (e.g., Bradyrhizobium japonicum) | Enhances tolerance to heat, cold, oxidative, and desiccation stresses. | Upregulates a wide range of stress-related genes. | plos.org |
| Biofilm Formation | Bacteria (e.g., Pseudomonas aeruginosa, B. japonicum) | Can inhibit or stimulate biofilm formation depending on the context and organism. | Modulates production of exopolysaccharides and virulence factors. | plos.orgnih.gov |
Investigation of Broader Biological Activities of Indole-3-acetic Acid Derivatives at a Mechanistic Level
Beyond their role as phytohormones, derivatives of Indole-3-acetic acid have been investigated for a range of other biological activities, including antimicrobial, anticancer, and neurological effects. These activities often arise from distinct molecular mechanisms unrelated to the auxin signaling pathways in plants.
Antimicrobial Activity
IAA and its synthetic derivatives have demonstrated notable antimicrobial properties, particularly as antibiofilm agents. A study investigating the effect of IAA on Pseudomonas aeruginosa found that it could significantly inhibit biofilm formation and detach existing biofilms. nih.gov Molecular docking studies suggested that IAA interacts with key virulence proteins, disrupting their function and thereby attenuating the pathogen's virulence. nih.gov
Furthermore, synthetic modifications of the IAA scaffold have yielded compounds with potent, broad-spectrum antibacterial activity. A series of Schiff base triazoles derived from Indole-3-acetic acid were synthesized and tested against various bacterial strains. nih.gov Certain derivatives, such as compounds 5e and 5f in the study, exhibited low minimum inhibitory concentration (MIC) values against pathogenic bacteria like P. aeruginosa and K. pneumoniae, indicating high efficacy. nih.gov These findings highlight the potential of the indole-3-acetic acid core as a scaffold for developing novel antibacterial agents. nih.gov
Table 2: Antimicrobial Mechanisms of Indole-3-acetic Acid Derivatives
| Compound/Derivative | Target Organism | Observed Activity | Proposed Mechanism of Action | Citation |
|---|---|---|---|---|
| Indole-3-acetic acid (IAA) | Pseudomonas aeruginosa | Inhibition of biofilm formation and detachment of established biofilms. | Interaction with and inhibition of key virulence proteins. | nih.gov |
| Schiff base triazoles of IAA | P. aeruginosa, K. pneumoniae | Bactericidal activity with low MIC values. | The specific mechanism is not fully elucidated but is inherent to the novel chemical structure. | nih.gov |
Anticancer Activity
A significant area of research has focused on the anticancer potential of IAA derivatives, with a primary mechanism centered on their oxidative activation. When combined with the plant enzyme horseradish peroxidase (HRP), IAA can be oxidized into cytotoxic species. nih.govresearchgate.net This process is thought to generate a highly reactive intermediate, 3-methylene-2-oxindole, which can cause cellular damage by forming adducts with DNA and protein thiols, leading to lipid peroxidation and DNA strand breaks, ultimately inducing apoptosis in cancer cells. nih.gov This IAA/HRP system has been proposed as a basis for targeted cancer therapy, where HRP is directed to a tumor, allowing the non-toxic, systemically delivered IAA to be activated only at the tumor site. nih.govresearchgate.net
Other IAA derivatives exert their anticancer effects through different mechanisms. Indibuline, an indolyl-3-glyoxamide, is a potent tubulin inhibitor that disrupts microtubule formation, leading to cell cycle arrest and apoptosis. nih.gov Similarly, chalcone-indole derivatives have been shown to inhibit tubulin polymerization and suppress cancer cell proliferation. nih.gov Research has also explored metal complexes of IAA derivatives; a cobalt(II) complex of [2-(2-hydroxyphenylazo)-1H-indol-3-yl]-acetic acid (HPIA) was found to have significantly greater cytotoxic activity against several cancer cell lines than the parent ligand, likely through multiple modes of action that inhibit cellular processes. rsc.org
Table 3: Anticancer Mechanisms of Indole-3-acetic Acid Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Observed Activity | Proposed Mechanism of Action | Citation |
|---|---|---|---|---|
| Indole-3-acetic acid (IAA) in combination with Horseradish Peroxidase (HRP) | Hamster fibroblasts, various human tumor cells | Cytotoxicity, lipid peroxidation, DNA damage, loss of colony-forming ability. | Oxidative activation to form 3-methylene-2-oxindole, which conjugates with DNA and proteins. | nih.govresearchgate.net |
| Indibuline (indolyl-3-glyoxamide) | Various cancer cell lines | Anti-proliferative activity. | Inhibition of tubulin polymerization, leading to cell cycle arrest. | nih.gov |
| Chalcone-indole derivative 12 | Various cancer cell lines | Suppression of cancer cell proliferation. | Inhibition of tubulin polymerization, causing G2/M phase cell cycle arrest. | nih.gov |
| Co(II) complex of [2-(2-hydroxyphenylazo)-1H-indol-3-yl]-acetic acid | HCT116 (colon), MOLT-4 (leukemia), MCF-7 (breast) | High cytotoxicity against cancer cells. | Multiple modes of action, potentially inhibiting various enzymes in the cell cycle. | rsc.org |
Neurological Effects
While beneficial in some contexts, IAA and its derivatives can also exert toxic effects on the nervous system. Studies in pregnant rats have shown that high doses of IAA can induce developmental neurotoxicity. nih.gov Specifically, administration during early cerebral cortex development led to microencephaly (abnormally small brains) in the embryos. nih.govwikipedia.org Histopathological examination revealed that IAA and its analog, 5-Methoxyindole-3-acetic acid (5MeO-IAA), caused apoptosis (programmed cell death) in the neuroepithelial cells of the developing brain. nih.gov
In humans, elevated levels of IAA have been correlated with negative neurological outcomes. A study of patients receiving hemodialysis found that higher serum concentrations of IAA were significantly associated with impaired cognitive function, as measured by standard assessment scores. nih.gov The study's in silico data suggested that IAA has the ability to penetrate the blood-brain barrier, potentially contributing to the uremic encephalopathy seen in these patients. nih.gov These findings indicate that while the indole structure is a common scaffold in neuroactive compounds, derivatives like IAA can be neurotoxic at certain concentrations.
Table 4: Neurological Effects of Indole-3-acetic Acid Derivatives
| Compound/Derivative | System Studied | Observed Effect | Proposed Mechanism of Action | Citation |
|---|---|---|---|---|
| Indole-3-acetic acid (IAA) | Rat embryos | Induced microencephaly and decreased locomotor activity. | Induction of apoptosis in neuroepithelial cells of the developing cerebral cortex. | nih.govwikipedia.org |
| 5-Methoxyindole-3-acetic acid (5MeO-IAA) | Rat embryos | Induced apoptosis in neuroepithelial cells. | Similar mechanism to IAA, causing programmed cell death in neural precursor cells. | nih.gov |
| Indole-3-acetic acid (IAA) | Human hemodialysis patients | Associated with impaired cognitive function. | Accumulation of IAA as a uremic toxin that penetrates the blood-brain barrier, causing neurotoxicity. | nih.gov |
Analytical and Methodological Advancements for Research on 5 Butyl 1h Indol 3 Yl Acetic Acid
Chromatographic Techniques for Separation and Quantification of Indole (B1671886) Auxins and Derivatives
Chromatographic methods are fundamental for the separation and quantification of (5-Butyl-1H-indol-3-yl)acetic acid and other indole auxins from complex biological matrices. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are among the most utilized techniques.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for analyzing non-volatile and thermally unstable compounds like indole-3-acetic acid (IAA) and its derivatives. creative-proteomics.com Reversed-phase HPLC (RP-HPLC) is commonly employed, often using a C18 column. researchgate.net The mobile phase typically consists of an aqueous solution with an organic modifier, such as methanol (B129727) or acetonitrile (B52724), and is often acidified. nih.govmdpi.com For instance, a gradient elution with a mobile phase of acetic acid and acetonitrile in water has been successfully used to separate multiple indoles. nih.gov Detection is frequently achieved using UV or fluorescence detectors. researchgate.net Fluorescence detection, with excitation and emission wavelengths around 280 nm and 350 nm respectively, offers high sensitivity and specificity for indole compounds. researchgate.netnih.gov HPLC methods have been developed to quantify IAA and related compounds in various samples, including human plasma and plant extracts. csic.esacademicjournals.org
High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler and more rapid method for the qualitative and semi-quantitative analysis of auxins. It can be used as a preliminary purification step before HPLC analysis. academicjournals.org The separation is based on the differential migration of compounds on a stationary phase (e.g., silica (B1680970) gel) with a specific mobile phase. The resulting spots can be visualized under UV light and their Rf values compared to standards for identification. academicjournals.org
A comparison of typical mobile phases used in HPLC for indole auxin analysis is presented below:
| Mobile Phase Composition | pH | Flow Rate | Application | Source |
| Acetic acid: Methanol (75:25 v/v) | 3.8 | 0.8 mL/min | Quantification of IAA in bamboo seedlings | academicjournals.org |
| Acetic acid: H₂O (2.5:97.5 v/v) and Acetonitrile: H₂O (80:20 v/v) | 3.8 | 1 mL/min | Determination of seven indoles in bacterial biosynthesis | nih.gov |
| 1-Pentanesulfonic acid (5 mmol/L): Methanol/water (7:3 by vol) | 3.1 | 1.0 mL/min | Determination of IAA in human plasma | csic.es |
| Citric acid (30 mmol/L), disodium (B8443419) hydrogen phosphate (B84403) (60 mmol/L): Methanol (94:6 by vol) | 4.8 | 1.5 mL/min | Determination of 5-hydroxyindole-3-acetic acid in human plasma | csic.es |
Spectroscopic and Mass Spectrometric Approaches for Structural Elucidation and Quantification
Spectroscopic and mass spectrometric techniques are indispensable for the structural elucidation and sensitive quantification of this compound and its analogs.
Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), provides high selectivity and sensitivity for auxin analysis. nih.govnih.gov LC-MS allows for the parallel analysis of multiple auxins and their metabolites in a single run. nih.govspringernature.com High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QToF), is crucial for identifying unknown metabolites by providing accurate mass and structural information. mdpi.com Tandem mass spectrometry (MS/MS) is used to confirm the identity of compounds by comparing their fragmentation patterns with those of known standards. mdpi.commdpi.com For example, in positive ion mode, IAA typically shows a protonated molecule [M+H]⁺ at m/z 176.1, which fragments to a quinolinium ion at m/z 130.0. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another highly sensitive technique for auxin quantification, often requiring derivatization of the analytes to increase their volatility. umn.edu Isotope dilution analysis using a stable isotope-labeled internal standard, such as ¹³C₆-IAA, allows for accurate quantification at picogram levels. umn.eduresearchgate.net
The following table summarizes key mass spectrometric parameters for the analysis of indole compounds:
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Application | Source |
| Indole-3-acetic acid (IAA) | Positive ESI | 176.1 | 130.0, 103.0 | Confirmation of IAA in bacterial cultures | mdpi.com |
| Indole-3-acetyl-L-serine | Negative ESI | 261.0871 | 104.0350 | Identification of auxin metabolites in Brassicaceae | mdpi.com |
| ¹³C₈¹⁵N₁-IAA methyl ester | Not specified | Not specified | Not specified | Auxin conversion assay | researchgate.net |
Bioassays for Evaluating Auxin Activity and Other Biological Potencies
Bioassays are essential for determining the biological activity of compounds like this compound. These tests measure the physiological response of a living organism or tissue to a substance. biologydiscussion.com
Classic bioassays for auxin activity include the Avena curvature test and the split pea test . biologydiscussion.comtandfonline.com The Avena curvature test, developed by Went in 1928, measures the degree of curvature in oat coleoptiles caused by auxin application. biologydiscussion.com The split pea test measures the swelling of pea stem sections in response to auxin. tandfonline.com Other common bioassays involve measuring the elongation of coleoptile or hypocotyl sections from various plants like cucumber or bean. researchgate.netresearchgate.net
More modern bioassays utilize molecular techniques. For example, a sensitive bioassay has been developed using transformed tobacco mesophyll protoplasts that express a reporter gene (β-glucuronidase) under the control of an auxin-inducible promoter. nih.govresearchgate.net This allows for the detection of IAA at concentrations as low as 5 x 10⁻⁸ M. nih.govresearchgate.net
The table below provides an overview of some common auxin bioassays:
| Bioassay | Principle | Sensitivity | Application | Source |
| Avena Curvature Test | Measures curvature of oat coleoptiles | High | Quantitative determination of auxin concentration | biologydiscussion.com |
| Split Pea Test | Measures swelling of pea stem sections | Good | General auxin activity screening | tandfonline.com |
| Coleus Abscission Test | Measures delay in petiole abscission | Good | Auxin assay in the presence of inhibitors | tandfonline.com |
| Tobacco Protoplast Assay | Measures expression of an auxin-inducible reporter gene | Very High (detects 5 x 10⁻⁸ M IAA) | Sensitive detection of auxins and cytokinins | nih.govresearchgate.net |
| Oat Coleoptile Elongation Test | Measures the elongation of oat coleoptiles | Good | Detection of auxin-like activity in agricultural products | intraradice.com |
Advanced Techniques for Studying Protein-Ligand Interactions and Protein Degradation Systems
Understanding how auxins like this compound interact with their protein targets is crucial for elucidating their mechanism of action. Advanced techniques have been developed to study these interactions and to harness them for biotechnological applications.
The Auxin-Inducible Degron (AID) system is a powerful tool for targeted and conditional protein degradation. The original AID system utilizes the plant hormone auxin (IAA) to induce the degradation of a protein of interest fused to an auxin-responsive degron tag. A significant advancement is the AID2 system , which employs a mutant version of the TIR1 E3 ligase subunit (e.g., OsTIR1(F74G) or AtTIR1(F79G)) and a synthetic auxin analog, 5-phenyl-indole-3-acetic acid (5-Ph-IAA) . nih.govsci-hub.se This "bump-and-hole" strategy provides tighter control, with less leaky degradation in the absence of the ligand and higher sensitivity to the inducing ligand. nih.govrndsystems.com The AID2 system has been successfully implemented in various organisms, including C. elegans and mammalian cells, to study the function of essential proteins. nih.govmedchemexpress.com
Molecular dynamics simulations are also used to study the interaction between auxins and their binding proteins, such as AUXIN BINDING PROTEIN 1 (ABP1). nih.gov These computational methods can reveal the binding modes of different ligands and predict how these interactions lead to conformational changes in the protein. nih.govnih.gov Techniques like the Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP) allow for the study of protein-ligand interactions within the complex environment of the cell. oup.com
Isotopic Labeling and Metabolomics Approaches for Pathway Analysis
Isotopic labeling combined with metabolomics is a powerful approach to trace the metabolic fate of auxins and to elucidate their biosynthetic and catabolic pathways. biorxiv.orgbiorxiv.org By feeding organisms with stable isotope-labeled precursors, such as ¹³C- or ¹⁵N-labeled compounds, researchers can track the incorporation of these labels into various metabolites over time. nih.govbiorxiv.org
This approach, often referred to as Stable Isotope Labeled Kinetics (SILK), allows for the determination of metabolic fluxes and turnover rates of intermediates in the auxin network. nih.gov For example, studies using ¹³C₆-IAA have helped to identify and characterize numerous auxin metabolites and metabolic pathways in tobacco cells and various plant species. biorxiv.orgbiorxiv.orgresearchgate.net These studies have revealed major pathways including amino acid conjugation, oxidation, and decarboxylation. biorxiv.orgbiorxiv.org
Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the analytical platform of choice for these studies, providing the necessary sensitivity and selectivity to quantify labeled and unlabeled metabolites simultaneously. nih.govoup.com
The following table lists some of the stable isotope-labeled compounds used in auxin pathway analysis:
| Labeled Compound | Application | Source |
| ¹³C₆-Indole-3-acetic acid ([¹³C₆]IAA) | Internal standard for quantification; tracing metabolic pathways | umn.eduoup.com |
| [¹³C₆]Anthranilate | Tracing IAA biosynthetic pathways | nih.gov |
| [¹³C₈, ¹⁵N₁]Indole | Tracing IAA biosynthetic pathways | nih.gov |
| [indole-²H₅]Tryptophan | Tracing IAA biosynthetic pathways | oup.com |
| [β, β-²H₂]Tryptamine | Tracing IAA biosynthetic pathways | oup.com |
Future Research Perspectives and Unexplored Avenues in 5 Butyl 1h Indol 3 Yl Acetic Acid Research
Rational Design and Synthesis of Novel (5-Butyl-1H-indol-3-yl)acetic Acid Derivatives with Tailored Biological Specificity
The foundation for discovering new applications for this compound lies in the rational design and synthesis of novel derivatives. nih.gov This approach moves beyond random screening to a targeted strategy based on structure-activity relationships (SAR). nih.gov Future synthetic efforts can be systematically directed toward modifying three key regions of the molecule: the butyl group at the C-5 position, the indole (B1671886) core, and the acetic acid side chain.
Modification of the Butyl Group: The n-butyl group can be replaced with various other alkyl chains (branched or cyclic), aromatic rings, or functional groups to probe the steric and electronic requirements of its binding pocket(s). For example, introducing unsaturation or heteroatoms into the butyl chain could modulate metabolic stability and target affinity.
Substitution on the Indole Ring: Further substitution on the benzene (B151609) or pyrrole (B145914) portion of the indole ring could fine-tune the electronic properties and introduce new interaction points. For instance, adding electron-withdrawing or electron-donating groups can alter the molecule's reactivity and ability to form hydrogen bonds.
Alteration of the Acetic Acid Side Chain: The carboxylic acid moiety is a key feature, likely involved in critical binding interactions. It can be converted to esters, amides, or bioisosteres to change the molecule's polarity, cell permeability, and binding mode. nih.gov For instance, creating ester derivatives has been shown to enhance the cytotoxic effects of similar indole compounds in breast cancer cell lines. nih.gov
These synthetic campaigns, guided by iterative biological testing, will generate a library of compounds with potentially greater potency and selectivity for specific biological targets, such as the thyroid hormone receptor β, for which other complex indoles have shown high selectivity. nih.gov
Integration of Chemical Biology with Systems Biology and -Omics Approaches for Comprehensive Mechanistic Understanding
A significant challenge in small molecule research is identifying the precise molecular target and mechanism of action. nih.gov Future research on this compound and its derivatives should integrate chemical biology tools with systems-level -omics approaches for a comprehensive understanding. mdpi.com
Phenotypic screening, where compounds are tested for their effect on cell behavior without a preconceived target, can reveal unexpected activities. mdpi.com Once a phenotype of interest is identified, techniques such as:
Proteomics: Can be used to identify which proteins physically interact with the compound or whose expression levels change upon treatment.
Genomics and Transcriptomics: Can reveal changes in gene expression profiles, pointing toward the cellular pathways being modulated.
Metabolomics: Can uncover alterations in metabolic networks, providing a functional readout of the compound's effects.
This integrated approach allows researchers to build a complete picture of how this compound perturbs biological systems, moving from a simple observation of effect to a detailed mechanistic understanding. mdpi.com
Exploration of this compound as a Scaffold for Developing Novel Research Probes
A biologically active molecule like this compound can serve as an excellent starting point, or scaffold, for the development of chemical probes. mdpi.com These probes are essential tools for studying biological processes in their native context. mdpi.com Future work could involve chemically modifying the this compound structure to incorporate:
Reporter Groups: Such as fluorescent dyes, which allow for the visualization of the molecule's distribution within cells and tissues.
Affinity Tags: Like biotin, which can be used to isolate the molecule's binding partners from complex cellular lysates for identification via mass spectrometry.
Photo-affinity Labels: These are groups that, upon exposure to UV light, form a covalent bond with the target protein, enabling irreversible capture and identification. nih.gov
Developing such probes from the this compound scaffold would provide powerful reagents for target validation and for dissecting the specific cellular pathways in which the compound is active. mdpi.com The design of these probes must carefully consider the placement of the tag to avoid disrupting the key interactions that confer biological activity. mdpi.com
Development of Advanced Computational Models for Predicting Biological Activities and Interactions
Computational chemistry offers a powerful and resource-efficient way to guide drug discovery and research. nih.gov For this compound, future research should leverage advanced computational models to accelerate the discovery process. acs.org Key computational approaches include:
Molecular Docking: This technique can be used to predict how derivatives of this compound might bind to the three-dimensional structures of known protein targets. This allows for the in silico screening of large virtual libraries of compounds to prioritize which ones to synthesize and test in the lab. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate variations in the chemical structure of compounds with changes in their biological activity. A robust QSAR model for this series of compounds could predict the activity of new, unsynthesized derivatives.
Molecular Dynamics Simulations: These simulations can model the dynamic behavior of the compound when bound to its target protein over time, providing insights into the stability of the interaction and the key forces involved.
These computational tools can help rationalize experimental findings and guide the design of new derivatives with enhanced potency and selectivity, ultimately saving significant time and resources. nih.govacs.org
Unraveling the Role of this compound in Underexplored Biological Systems
While the parent indole-3-acetic acid has a well-defined role in plants, the function of its 5-butyl derivative in various biological systems is largely unknown. nih.gov A significant avenue for future research is to explore its effects in contexts beyond the most common disease models. This includes:
Plant-Microbe Interactions: Investigating whether this compound can modulate the complex signaling that occurs between plants and soil microbes, potentially influencing plant growth, development, or defense responses. nih.gov
Non-traditional Disease Models: Testing the compound in models of rare diseases, parasitic infections, or against antibiotic-resistant bacteria, where novel mechanisms of action are desperately needed.
Neurobiology: Given that many indole derivatives interact with serotonin (B10506) and other neurotransmitter receptors, exploring the effects of this compound on neuronal function and in models of neurological disorders could be a fruitful area of research. nih.gov
This exploratory research has the potential to uncover entirely new biological functions and therapeutic applications for this class of molecules, opening up new fields of investigation.
Q & A
Q. What are the recommended synthetic pathways for (5-Butyl-1H-indol-3-yl)acetic acid, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves alkylation of indole precursors followed by acetic acid side-chain introduction. For example, analogous indole-3-acetic acid derivatives are synthesized via Friedel-Crafts alkylation or esterification reactions using catalysts like sulfuric acid or rhodium-based systems . Purification is achieved using reverse-phase HPLC (≥97% purity), as validated for structurally similar compounds like 5-Ph-IAA . Critical parameters include reaction temperature (60–80°C) and inert gas environments to prevent oxidation .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirms structural integrity via proton environments (e.g., indole C3-CH₂COOH resonance at δ 3.5–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (theoretical m/z: ~261.15 for C₁₄H₁₇NO₂) and fragmentation patterns .
- HPLC-PDA : Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. How do physicochemical properties (e.g., LogP, solubility) influence experimental design?
- Methodological Answer :
- LogP (3.46 for 5-Ph-IAA) : Predicts membrane permeability; use octanol-water partitioning assays for empirical validation .
- Solubility : Poor aqueous solubility (common in indole derivatives) necessitates DMSO stocks (<0.1% v/v in cell studies) .
- Hydrogen Bonding (HBD/HBA) : Affects crystallization; optimize with ethanol/water recrystallization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer : Discrepancies often arise from:
- Cell Line Variability : Use standardized models (e.g., HCT116 for cytotoxicity) and control for passage number .
- Metabolic Instability : Perform LC-MS/MS stability assays in liver microsomes to identify degradation products .
- Assay Interference : Validate target engagement via orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀) .
Q. What experimental strategies are recommended for studying the compound’s pharmacokinetics in vivo?
- Methodological Answer :
- Animal Models : Balb/c-nu mice (oral gavage or IV administration; dose: 10–50 mg/kg) .
- Bioanalysis : Plasma/tissue extraction with acetonitrile precipitation, followed by UPLC-MS/MS quantification (LOQ: 1 ng/mL) .
- Metabolite Profiling : Use stable isotopes (e.g., deuterated analogs) to track phase I/II metabolism .
Q. How does this compound interact with microbial systems, and what resistance mechanisms might arise?
- Methodological Answer :
- Mechanistic Studies : Acetic acid bacteria (e.g., Acetobacter) develop resistance via efflux pumps (e.g., AarC transporter) and membrane lipid remodeling .
- Experimental Design :
- Minimum Inhibitory Concentration (MIC) : Test in M9 media at pH 5.5–6.5 .
- Proteomics : Identify overexpression of stress-response proteins (e.g., GroEL, DnaK) via 2D gel electrophoresis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
